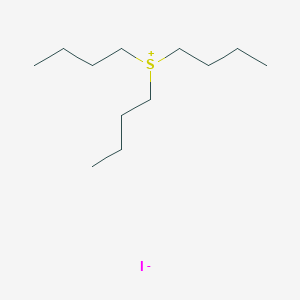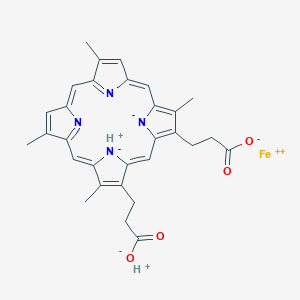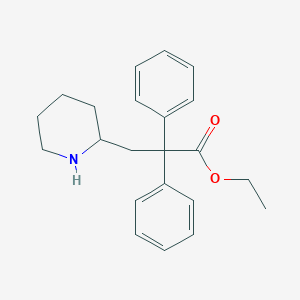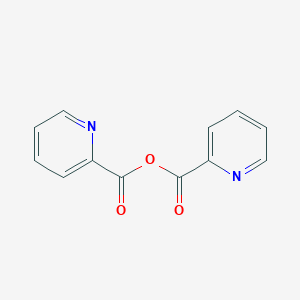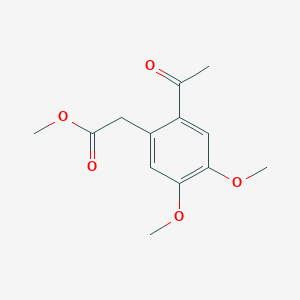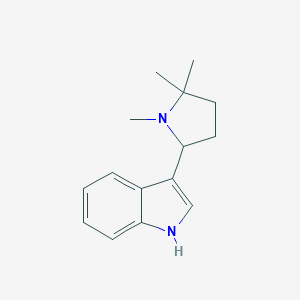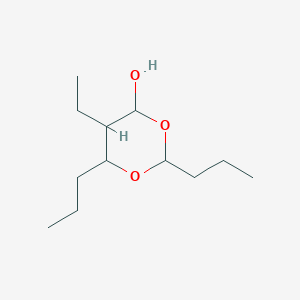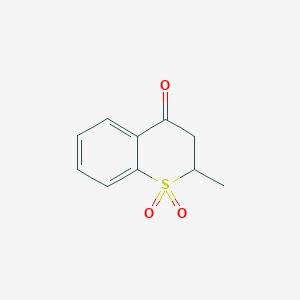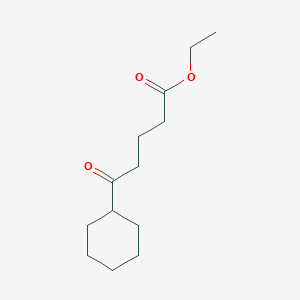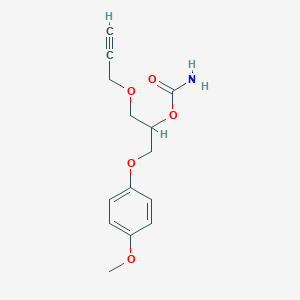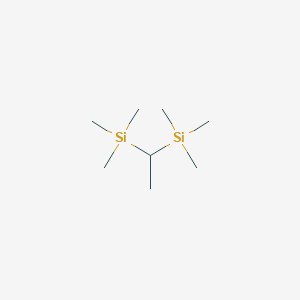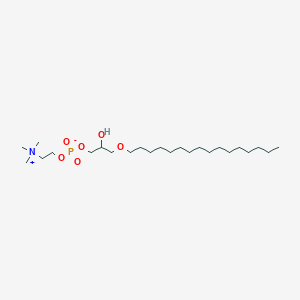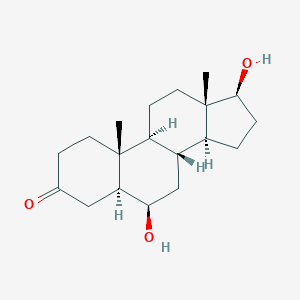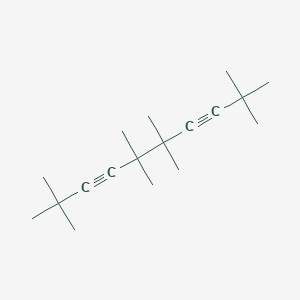
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has been of great interest to the scientific community due to its various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is not fully understood. However, studies have shown that this compound induces cell death in cancer cells by disrupting the mitochondrial membrane potential. This disruption leads to the release of cytochrome c, which triggers the apoptotic pathway.
Biochemische Und Physiologische Effekte
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been found to have various biochemical and physiological effects. In addition to its cytotoxic activity, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which make it useful in the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one of the limitations of using this compound is its toxicity, which makes it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for the study of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl-. One of the main directions is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, there is a need for the development of new methods for synthesizing this compound that are more efficient and yield higher quantities.
Conclusion:
In conclusion, 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- is a chemical compound that has shown great potential in various scientific research applications. Its potent cytotoxic activity against cancer cells, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool in the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been achieved using different methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of 3,7-decadiyne and 2,2,5,5,6,6,9,9-octamethyl-1,4-diodobenzene in the presence of a palladium catalyst. This method has been found to be efficient and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent cytotoxic activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have antibacterial and antifungal properties, which make it useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
17553-35-4 |
|---|---|
Produktname |
3,7-Decadiyne, 2,2,5,5,6,6,9,9-octamethyl- |
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2,2,5,5,6,6,9,9-octamethyldeca-3,7-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)11-13-17(7,8)18(9,10)14-12-16(4,5)6/h1-10H3 |
InChI-Schlüssel |
UHCGJNZAPRSTMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C#CC(C)(C)C(C)(C)C#CC(C)(C)C |
Andere CAS-Nummern |
17553-35-4 |
Synonyme |
2,2,5,5,6,6,9,9-Octamethyl-3,7-decadiyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



